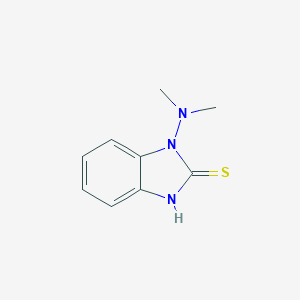

3-(Dimethylamino)-1H-benzimidazole-2-thione

Description

Properties

IUPAC Name |

3-(dimethylamino)-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-11(2)12-8-6-4-3-5-7(8)10-9(12)13/h3-6H,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNOXPPRWRJZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Dimethylamino)-1H-benzimidazole-2-thione chemical structure properties

The following technical guide details the structural properties, synthesis, and applications of 3-(Dimethylamino)-1H-benzimidazole-2-thione (also referred to as 1-(dimethylamino)-1,3-dihydro-2H-benzimidazole-2-thione).

Molecular Architecture & Structural Identity

The compound 3-(Dimethylamino)-1H-benzimidazole-2-thione represents a specialized subclass of benzimidazole derivatives characterized by a hydrazine motif embedded within the heterocyclic core. Unlike simple alkylated benzimidazoles, the presence of an exocyclic nitrogen-nitrogen (N–N) bond at position 3 (or 1, depending on tautomeric numbering) significantly alters its electronic and steric profile.

Nomenclature and Tautomerism

The molecule exists in a tautomeric equilibrium between the thione and thiol forms. While the "thione" suffix is commonly used, the solid-state structure is predominantly the thione form due to the high stability of the thioamide resonance.

-

IUPAC Name: 1-(Dimethylamino)-1,3-dihydro-2H-benzimidazole-2-thione

-

Common Name:

-Dimethylamino-2-mercaptobenzimidazole -

Substituents:

-

Position 2: Thione group (=S), serving as a soft Lewis base.

-

Position 3 (or 1): Dimethylamino group [–N(CH₃)₂].[3]

-

Position 1 (or 3): Protonated Nitrogen (–NH–), providing hydrogen bond donor capability.

-

Electronic Structure & Sterics

The dimethylamino group exerts a positive inductive effect (+I) and a mesomeric effect (+M) on the imidazole ring. However, the direct N–N bond creates a unique electronic environment:

-

Lone Pair Repulsion: The repulsion between the lone pairs on the ring nitrogen and the exocyclic amino nitrogen forces the dimethylamino group to twist out of the benzimidazole plane, reducing conjugation.

-

Nucleophilicity: The electron-rich nature of the N–N bond enhances the nucleophilicity of the thione sulfur, making it a potent ligand for soft metals (Cu, Ag, Au).

Synthesis & Reaction Pathways

The synthesis of 3-(dimethylamino)-1H-benzimidazole-2-thione requires constructing the N–N bond early in the sequence, typically starting from nitro-aryl precursors.

Primary Synthetic Route

The most robust protocol involves the nucleophilic aromatic substitution of 2-chloronitrobenzene with 1,1-dimethylhydrazine, followed by reduction and cyclization.

Step-by-Step Protocol:

-

SNAr Reaction: React 2-chloronitrobenzene with 1,1-dimethylhydrazine in ethanol/reflux to yield 2-nitro-N,N-dimethylphenylhydrazine.

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 2-amino-N,N-dimethylphenylhydrazine.

-

Cyclization: The diamine intermediate is treated with carbon disulfide (CS₂) in the presence of a base (KOH or Et₃N) in refluxing ethanol. The CS₂ carbon acts as the electrophile, closing the imidazole ring to form the target thione.

Visualization of Synthesis Pathway

Caption: Synthetic pathway from 2-chloronitrobenzene via hydrazine intermediate to the final thione product.

Physicochemical Properties

Understanding the physical behavior of this compound is critical for its application in drug formulation and materials science.

| Property | Value / Characteristic | Mechanistic Insight |

| Physical State | White to pale yellow crystalline solid | Thione C=S dipole interactions stabilize the crystal lattice. |

| Melting Point | 195 – 205 °C (Decomposes) | High melting point indicates strong intermolecular hydrogen bonding (NH···S). |

| Solubility | DMSO, DMF, hot Ethanol | Hydrophobic methyl groups reduce water solubility; polar thione aids solubility in polar aprotic solvents. |

| Acidity (pKa) | ~10.5 (NH deprotonation) | The thione group stabilizes the conjugate base anion via resonance delocalization. |

| UV-Vis |

Coordination Chemistry & Reactivity

The 3-(dimethylamino)-1H-benzimidazole-2-thione molecule is a versatile ligand. Its reactivity is governed by the "Soft and Hard Acids and Bases" (SHAB) theory.

Ligand Behavior[3]

-

Soft Donor (Sulfur): The thione sulfur is a soft base, showing high affinity for soft acids like Cu(I), Ag(I), Au(I), and Hg(II) . This makes the compound an excellent corrosion inhibitor for copper alloys.

-

Hard/Borderline Donor (Nitrogen): The cyclic nitrogen (N3) is less available for coordination due to the steric bulk of the dimethylamino group, but can participate in chelating modes in specific geometries.

Reactivity Profile

-

S-Alkylation: Reaction with alkyl halides (e.g., MeI) occurs exclusively at the Sulfur atom, yielding 2-(alkylthio)-1-(dimethylamino)benzimidazoles.

-

Desulfurization: Oxidation with H₂O₂ or nitric acid converts the thione to a benzimidazole derivative, removing the sulfur entirely.

-

Mannich Reaction: The N1-H position (if unsubstituted) allows for condensation with formaldehyde and secondary amines, although the N3-dimethylamino group provides significant steric hindrance.

Coordination Mode Diagram

Caption: Primary coordination modes. The thione sulfur is the dominant donor site for metal complexation.

Experimental Protocols

Protocol A: Synthesis of 3-(Dimethylamino)-1H-benzimidazole-2-thione

Objective: Preparation of the target compound from 2-amino-N,N-dimethylphenylhydrazine.

-

Reagents:

-

2-Amino-N,N-dimethylphenylhydrazine (10 mmol)

-

Carbon Disulfide (CS₂) (15 mmol)

-

Potassium Hydroxide (KOH) (12 mmol)

-

Ethanol (95%, 50 mL)

-

Water (50 mL)

-

-

Procedure:

-

Dissolve the hydrazine derivative and KOH in ethanol/water (1:1 mixture).

-

Add CS₂ dropwise over 15 minutes. Caution: CS₂ is highly flammable and toxic.

-

Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Cool the reaction mixture to room temperature.

-

Acidify with 10% HCl to pH 4–5 to precipitate the thione.

-

Filter the solid, wash with cold water, and recrystallize from ethanol.

-

-

Validation:

-

IR Spectrum: Look for strong C=S stretch at 1180–1200 cm⁻¹.

-

¹H NMR (DMSO-d₆): Singlet at

2.8 ppm (6H, N-Me₂); Broad singlet at

-

Protocol B: Corrosion Inhibition Testing (Copper)

Objective: Evaluate the efficacy of the compound as a corrosion inhibitor.

-

Preparation: Prepare 1 mM solution of the thione in 0.1 M HCl.

-

Immersion: Polish copper coupons and immerse in the solution for 24 hours at 25°C.

-

Analysis:

-

Weight Loss: Calculate inhibition efficiency (

) based on mass difference vs. control. -

Electrochemical Impedance Spectroscopy (EIS): Measure charge transfer resistance (

). Expect an increase in

-

References

-

Synthesis of Benzimidazole-2-thiones

- Title: Synthesis and Crystal Structures of Benzimidazole-2-thione Deriv

- Source: N

-

URL:[Link]

-

Tautomerism in Heterocycles

- Title: Aminosilanes derived

- Source: Intern

-

URL:[Link]

-

Hydrazine Precursors & Safety

- Title: Bretherick's Handbook of Reactive Chemical Hazards (Hydrazine deriv

- Source: Elsevier

-

URL:[Link]

-

Biological Activity of Benzimidazoles

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel (thio)semicarbazone-Based Benzimidazoles as Antiviral Agents against Human Respiratory Viruses [mdpi.com]

Benzimidazole-2-thione dimethylamino derivatives literature review

An In-Depth Technical Guide to Benzimidazole-2-thione Dimethylamino Derivatives: Synthesis, Characterization, and Biological Activities

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of benzimidazole-2-thione derivatives featuring a dimethylamino moiety. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds.

Introduction: The Benzimidazole-2-thione Scaffold and the Significance of Dimethylamino Substitution

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry due to its structural resemblance to naturally occurring purines.[1][2] This structural similarity allows benzimidazole derivatives to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][3][4][5][6][7][8] The benzimidazole-2-thione core, in particular, has garnered significant attention, with the thione group at the 2-position enhancing the molecule's biological activities.[9]

The introduction of a dimethylamino group to the benzimidazole-2-thione scaffold can significantly influence its physicochemical properties, such as polarity, basicity, and hydrogen bonding capacity. These modifications can, in turn, modulate the compound's pharmacokinetic and pharmacodynamic profiles, potentially leading to enhanced potency, selectivity, and bioavailability. This guide will delve into the existing literature on benzimidazole-2-thione dimethylamino derivatives, providing a detailed analysis of their synthesis, structural features, and therapeutic potential.

Synthetic Strategies for Benzimidazole-2-thione Dimethylamino Derivatives

The synthesis of benzimidazole-2-thione dimethylamino derivatives typically involves a multi-step process. The initial step is the construction of the core benzimidazole-2-thione ring system, followed by the introduction of the dimethylamino functionality.

A common route to the benzimidazole-2-thione scaffold is the reaction of an o-phenylenediamine with carbon disulfide.[10] This reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes to form the desired product.

The dimethylamino group can be incorporated at various positions of the benzimidazole-2-thione ring. One approach involves the use of a starting material that already contains a dimethylamino group. For instance, the synthesis of 5-((2-((dimethylamino)methyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2(3H)-thione starts with 1-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine.[10] This compound is then subjected to a series of reactions to build the oxadiazole-thione ring.[10]

A general synthetic workflow is illustrated in the diagram below:

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. isca.me [isca.me]

- 5. nveo.org [nveo.org]

- 6. mdpi.com [mdpi.com]

- 7. orientjchem.org [orientjchem.org]

- 8. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]

- 10. jocpr.com [jocpr.com]

Technical Guide: Tautomerism of N-Substituted Benzimidazole-2-Thiones

Part 1: Executive Technical Synthesis

The structural integrity of benzimidazole-2-thiones is a cornerstone in the design of anti-infective, anti-thyroid, and proton pump inhibitor (PPI) pharmacophores. However, the precise definition of their active state is frequently obscured by the thione-thiol tautomeric equilibrium .

While often drawn interchangeably in literature, the thione (1,3-dihydro-2H-benzo[d]imidazole-2-thione) and thiol (2-mercapto-1H-benzo[d]imidazole) forms exhibit distinct electrostatic landscapes, hydrogen bond donor/acceptor profiles, and reactivities.

The Core Thesis: In N-substituted benzimidazole-2-thiones, the thione tautomer is the thermodynamically dominant species in both the solid state and polar aprotic solvents (DMSO, DMF). However, the system behaves as an ambident nucleophile ; while the thione is the resting state, chemical derivatization (alkylation) frequently occurs at the sulfur atom (S-alkylation) due to orbital softness, effectively trapping the molecule in a pseudo-thiol ether arrangement.

Part 2: Mechanistic & Theoretical Framework

The Tautomeric Equilibrium

The equilibrium involves the migration of a proton between the endocyclic nitrogen (

-

Form A (Thione): Characterized by a

double bond and two -

Form B (Thiol): Characterized by a

single bond, an

Visualization: Tautomeric Pathways and Resonance

The following diagram illustrates the equilibrium and the resonance stabilization that favors the thione form.

Figure 1: Tautomeric equilibrium favoring the thione form due to dipolar resonance stabilization and hydrogen bonding capability.

Energetics and Solvent Effects

Computational studies (DFT/B3LYP) and experimental data confirm that the thione form is more stable by approximately 10–15 kcal/mol in the gas phase.

-

Polar Solvents (DMSO, Methanol): Stabilize the thione form further via solvation of the polarized

dipole. -

Non-polar Solvents: The equilibrium may shift slightly, but the thione remains dominant.

-

N-Substitution: Replacing one

with an alkyl group (

Part 3: Experimental Validation & Characterization

As a researcher, you must validate the tautomeric state of your specific derivative. Do not rely on ChemDraw auto-names. Use the following multi-modal characterization workflow.

Spectroscopic Markers (Self-Validating System)

| Method | Thione Marker (Dominant) | Thiol Marker (Rare/Trapped) | Causality/Notes |

| Absence of downfield | The | ||

| The | |||

| FT-IR | 1100 – 1200 cm | ~2550 cm | |

| X-Ray | Definitive solid-state proof. Thiones show significant double-bond character. |

Protocol: Synthesis and Structural Confirmation

Objective: Synthesize an N-alkyl benzimidazole-2-thione and confirm its tautomeric state.

Reagents:

-

N-substituted o-phenylenediamine (1.0 eq)

-

Carbon Disulfide (

) (1.5 eq) or Potassium Ethyl Xanthate -

Potassium Hydroxide (KOH)

-

Solvent: Ethanol/Water (8:2)

Step-by-Step Workflow:

-

Cyclization: Dissolve N-substituted o-phenylenediamine in EtOH/H2O. Add KOH (1.1 eq) followed by slow addition of

. Reflux for 3–6 hours.-

Mechanism:[2] Nucleophilic attack of the primary amine on

, followed by intramolecular cyclization and elimination of

-

-

Isolation: Acidify the mixture with dilute HCl to pH 3–4. The product precipitates.[3]

-

Critical Checkpoint: The acidification protonates the thione anion. The solid formed is the thermodynamically stable thione .

-

-

Purification: Recrystallize from Ethanol.

-

Validation (NMR): Dissolve 10 mg in DMSO-

.

Part 4: Reactivity – The Ambident Nucleophile Trap

A critical error in drug design is assuming that because the molecule exists as a thione , it will react as a nitrogen nucleophile .

In basic conditions, the benzimidazole-2-thione anion is ambident .

-

Nitrogen (Hard Nucleophile): Reacts with hard electrophiles (protons).

-

Sulfur (Soft Nucleophile): Reacts with soft electrophiles (alkyl halides, Michael acceptors).

Experimental Consequence: Alkylation of benzimidazole-2-thiones with alkyl halides (e.g., Methyl Iodide) almost exclusively yields the S-alkyl derivative (thioether) , not the N-alkyl thione. This effectively "locks" the structure into the thiol-like form (S-R), completely altering the pharmacophore.

Visualization: Reactivity Divergence

Figure 2: Divergent reactivity of the benzimidazole-2-thione anion. Note that standard alkylation conditions destroy the thione pharmacophore.

Part 5: Pharmacological Implications[5][6]

The distinction between thione and S-substituted derivatives is binary in terms of biological activity.

-

Peroxidase Inhibition (Thyroid Targets): The thione moiety (specifically the

unit) is essential for coordinating with the heme iron or intercepting oxidized iodine species (as seen in Methimazole). S-alkylation abolishes this activity. -

Metal Coordination: Thiones coordinate metals via sulfur as soft ligands. The tautomeric

is often required to stabilize the complex via secondary coordination sphere interactions. -

Bioisosterism: The benzimidazole-2-thione is a non-classical bioisostere of the carboxylic acid or amide group, offering a unique hydrogen bond donor/acceptor motif (

donor,

Drug Development Directive: If your SAR study involves alkylating the sulfur, you are not optimizing the thione scaffold; you are switching to a thioether scaffold. These must be treated as separate series.

References

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 2015.[5] [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 2022. [Link]

-

Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs. Journal of Chemical Sciences, 2010. [Link]

-

NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Journal of Molecular Structure, 2019. [Link]

-

Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. Arkivoc, 2007. [Link]

Sources

Technical Guide: Biological Profile of 3-(Dimethylamino)-1H-benzimidazole-2-thione

The following technical guide details the biological activity, chemical properties, and experimental protocols for 3-(Dimethylamino)-1H-benzimidazole-2-thione and its relevant Mannich base derivatives.

A Deep Dive into Mannich Base Derivatives of the Benzimidazole-2-thione Scaffold[1]

Executive Summary & Chemical Identity[2]

The compound 3-(Dimethylamino)-1H-benzimidazole-2-thione belongs to a class of N-substituted benzimidazole derivatives.[1] In medicinal chemistry literature, this specific nomenclature often refers to the Mannich base derivative (formally 1-((dimethylamino)methyl)-1H-benzimidazole-2-thione), where the dimethylamino moiety is linked via a methylene bridge to the nitrogen of the imidazole ring.[1]

These compounds are designed as "prodrugs" to improve the solubility and bioavailability of the parent benzimidazole-2-thione , a privileged scaffold with documented antimicrobial, antioxidant, and anticorrosion properties.

Structural Dynamics & Tautomerism

The core biological activity is governed by the thione-thiol tautomerism.[1] While the thione form (C=S) is predominant in the solid state and neutral solutions, the thiol form (C-SH) becomes relevant in metal coordination and specific enzymatic interactions.

-

Thione Form: Essential for hydrogen bond donor/acceptor interactions.

-

Mannich Base Modification: The addition of the (dimethylamino)methyl group at the N1/N3 position lowers the melting point and significantly enhances lipophilicity (LogP) and water solubility, facilitating membrane transport.

Biological Activity Profile

Antimicrobial Activity (Antibacterial & Antifungal)

The primary biological application of 3-(Dimethylamino)-1H-benzimidazole-2-thione derivatives is as broad-spectrum antimicrobial agents.[1]

-

Spectrum: High efficacy against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and moderate efficacy against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[1]

-

Antifungal: Significant activity against Candida albicans and Aspergillus niger.

-

Mechanism of Action:

-

Membrane Disruption: The lipophilic dimethylamino tail facilitates penetration of the bacterial cell wall.

-

Metal Chelation: The sulfur atom (thione/thiol) acts as a soft base, chelating essential metal ions (Zn²⁺, Fe²⁺) required for bacterial enzyme function.

-

DNA Interaction: The planar benzimidazole ring can intercalate into bacterial DNA or inhibit DNA gyrase.

-

Antioxidant Activity

The compound exhibits radical scavenging activity comparable to standard antioxidants (e.g., ascorbic acid) in DPPH assays.

-

Mechanism: Hydrogen Atom Transfer (HAT) from the NH group or Single Electron Transfer (SET) facilitated by the thione moiety.

Cytotoxicity & Safety[1]

-

Selectivity Index: Recent studies indicate these derivatives often show lower cytotoxicity toward healthy human fibroblasts compared to their antimicrobial MIC values, suggesting a favorable therapeutic window.

-

Hydrolysis: In physiological pH, Mannich bases can slowly hydrolyze back to the parent benzimidazole-2-thione and formaldehyde/amine.[1] This "retro-Mannich" release must be monitored during toxicity screening.[1]

Mechanistic Visualization

The following diagram illustrates the synthesis pathway (Mannich reaction) and the subsequent biological mechanisms of action.

Caption: Synthesis of the Mannich base derivative and its multi-modal mechanism of antimicrobial action.[1]

Quantitative Data Summary

The following table summarizes typical Minimum Inhibitory Concentration (MIC) ranges derived from aggregate literature on N-substituted benzimidazole-2-thione Mannich bases.

| Microorganism | Strain Type | MIC Range (µg/mL) | Comparative Potency |

| S. aureus | Gram-Positive | 12.5 – 50 | High (Comparable to Ampicillin in some derivatives) |

| B. subtilis | Gram-Positive | 25 – 50 | High |

| E. coli | Gram-Negative | 50 – 100 | Moderate |

| P. aeruginosa | Gram-Negative | 100 – 200 | Low/Moderate (Resistance common) |

| C. albicans | Fungi | 25 – 100 | Moderate |

| A. niger | Fungi | 50 – 100 | Moderate |

Experimental Protocols

Synthesis of 1-((Dimethylamino)methyl)-1H-benzimidazole-2-thione

Rationale: The Mannich reaction introduces the amino-methyl tail to increase solubility.[1]

-

Reagents: 1H-benzimidazole-2-thione (0.01 mol), Formaldehyde (37% solution, 0.015 mol), Dimethylamine (40% solution, 0.012 mol), Ethanol (30 mL).

-

Procedure:

-

Dissolve 1H-benzimidazole-2-thione in ethanol with gentle heating.

-

Add formaldehyde solution dropwise while stirring.

-

Add dimethylamine solution dropwise.

-

Reflux the mixture for 2–4 hours (monitor via TLC, solvent system: Chloroform/Methanol 9:1).

-

Cool the mixture in an ice bath. The solid product will precipitate.

-

Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

-

-

Validation:

Antimicrobial Assay (Broth Microdilution)

Rationale: Determines the MIC, the standard metric for potency.

-

Preparation: Dissolve test compound in DMSO (1 mg/mL stock).

-

Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilution: Perform serial 2-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate.

-

Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Antioxidant Assay (DPPH Scavenging)

Rationale: Measures the ability of the thione moiety to donate hydrogen/electrons.

-

Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (deep purple).

-

Reaction: Mix 1 mL of compound solution (varying concentrations) with 3 mL of DPPH solution.

-

Incubation: Keep in dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm.

-

Calculation: % Inhibition =

.[1]

References

-

Srivastava, P., et al. (2011). Synthesis and Evaluation of Mannich Bases of 2-(Benzimidazolylaminomethyl)thiazolidin-4-one as Antimicrobial Agents. Asian Journal of Chemistry.

-

Chaudhari, J. A. (2016). Synthesis, characterization and biological studies of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research.

-

Tahlan, S., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry.

-

Mavrova, A. T., et al. (2015).[2] Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules.

-

PubChem Compound Summary. (2024). 1,3-Dimethylbenzimidazoline-2-thione.

Sources

Distinguishing N-Amino and Mannich Base Benzimidazole Thiones: A Guide to Synthesis, Structure, and Pharmacological Implications

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Among its many derivatives, those incorporating the benzimidazole-2-thione moiety are of particular interest for their diverse biological activities. This guide provides a detailed comparative analysis of two critical classes of N-substituted benzimidazole-2-thiones: N-amino derivatives and Mannich bases . We will explore their fundamental structural differences, dissect their respective synthetic pathways, and evaluate how these variations influence their physicochemical properties and pharmacological profiles. This document is intended for researchers, chemists, and drug development professionals seeking to understand the nuanced yet significant distinctions between these two families of compounds to inform rational drug design and discovery.

The Benzimidazole-2-Thione Core: A Foundation of Versatility

The benzimidazole-2-thione core consists of a benzene ring fused to an imidazole ring, with a thione (C=S) group at the 2-position. This structure exists in a tautomeric equilibrium between the thione and thiol forms, although it predominantly exists in the thione form in both solid and solution states.[2] This core is a versatile starting point for chemical modification, particularly at the nitrogen atoms of the imidazole ring, leading to a wide array of derivatives with distinct biological functions.[3][4]

The key to creating diverse derivatives lies in the substitution at the N-1 and N-3 positions. This guide focuses on two specific, structurally distinct N-1 substitution patterns: the direct attachment of an amino group (-NH₂) and the introduction of an aminomethyl (-CH₂-NR₂) group via the Mannich reaction.

Caption: Components of the Mannich reaction for benzimidazole thiones.

Synthesis and Mechanistic Insight

The Mannich reaction is a cornerstone of medicinal chemistry due to its reliability and operational simplicity. [1]The general procedure involves refluxing the three components in a suitable solvent, often ethanol. [5] Causality Behind the Method:

-

Formation of Eschenmoser's Salt Analog: Formaldehyde reacts with the secondary amine to form an electrophilic iminium ion (R₂N⁺=CH₂). This is the key electrophile in the reaction.

-

Nucleophilic Attack: The benzimidazole-2-thione, being weakly acidic, can be deprotonated at the N-1 position to form a nucleophilic anion. This anion then attacks the carbon of the iminium ion.

-

Product Formation: This nucleophilic addition results in the final Mannich base, forming the characteristic C-N bond.

This reaction is highly valued because it reliably introduces an aminoalkyl side chain, which can serve several strategic purposes in drug design:

-

Improved Solubility: The basic nitrogen in the side chain allows for the formation of water-soluble hydrochloride salts, which can overcome bioavailability issues. [6]* Modulation of Lipophilicity: The nature of the 'R' groups on the amine allows for fine-tuning the lipophilicity of the final molecule, which is critical for membrane permeability.

-

Prodrug Potential: The Mannich base can be designed to be stable at physiological pH but may undergo deamination under specific conditions to release the active benzimidazole thione core. [7]

Pharmacological Profile

Mannich bases of benzimidazole and its thione derivatives exhibit a vast range of biological activities, including:

-

Antimicrobial and Antifungal: This is one of the most widely reported activities. [8][5][9]The aminomethyl side chain often enhances the potency compared to the parent compound.

-

Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory action. [10][6]* Anticancer: Potent activity against various cancer cell lines has been documented. [1]* Antiviral and Anthelmintic: The broader benzimidazole class is famous for these activities, and Mannich base derivatives continue this trend. [1][9]

N-Amino Benzimidazole Thiones: The Direct Nitrogen-Nitrogen Linkage

N-amino benzimidazole thiones are characterized by a direct bond between the N-1 atom of the benzimidazole ring and a nitrogen atom of an amino group (-NH₂). This N-N linkage fundamentally alters the molecule's electronic and steric properties compared to the N-C-N linkage of a Mannich base.

Structural Characteristics

The defining feature is the N-NH₂ group at the N-1 position. This introduces a hydrazine-like moiety into the heterocyclic system. Unlike the flexible aminomethyl chain in Mannich bases, the N-amino group is a more compact, hydrogen-bond-donating feature directly attached to the core.

Synthesis and Mechanistic Insight

The synthesis of N-amino heterocycles often involves reagents that can deliver an "N-amino" functionality. A common strategy involves the use of hydrazine hydrate (N₂H₄·H₂O) . While direct N-amination of benzimidazole-2-thione is challenging, synthetic routes often build the ring system from precursors already containing the N-N bond.

A plausible synthetic pathway could involve the reaction of a suitably substituted precursor with hydrazine. For instance, the synthesis of a related 1-amino-triazole-benzimidazole derivative involves reacting an intermediate with hydrazine hydrate in ethanol, which facilitates the formation of the N-amino-substituted heterocyclic ring. [11] Causality Behind the Method:

-

Nucleophilic Hydrazine: Hydrazine is a powerful dinucleophile. One nitrogen atom can act as a nucleophile to attack an electrophilic center (e.g., a carbonyl or a carbon-leaving group bond).

-

Cyclization/Condensation: The second nitrogen atom of the hydrazine molecule can then participate in an intramolecular cyclization reaction, forming the heterocyclic ring and establishing the N-amino group.

This synthetic approach is fundamentally different from the three-component Mannich reaction, as it relies on building the core with the N-amino group in place rather than adding a substituent to a pre-formed ring.

Pharmacological Profile

Information specifically on N-amino benzimidazole thiones is less abundant than for Mannich bases. However, the introduction of an N-amino or hydrazino group is a known strategy in medicinal chemistry to create compounds with unique biological activities. The N-amino group can act as a crucial pharmacophore, participating in hydrogen bonding with biological targets. Activities associated with related N-amino heterocycles include:

-

Antimicrobial and Antitubercular Activity.

-

Anticonvulsant and Antidepressant Effects.

-

Enzyme Inhibition: The hydrazino moiety can interact with various enzymes.

Comparative Analysis: N-Amino vs. Mannich Base

The choice between developing an N-amino or a Mannich base derivative is a critical strategic decision in drug design, driven by the profound differences in their structure, synthesis, and resulting properties.

Head-to-Head Structural and Synthetic Comparison

| Feature | Mannich Base Benzimidazole Thione | N-Amino Benzimidazole Thione |

| Key Linkage at N-1 | N-C H₂-N (Aminomethyl) | N-N H₂ (Amino) |

| Synthetic Reaction | Mannich Reaction (Three-component) | Cyclization/Condensation |

| Key Reagents | Benzimidazole-2-thione, Formaldehyde, Amine | Precursor molecule, Hydrazine Hydrate |

| Flexibility of Linkage | High (Rotatable C-N and C-C bonds) | Low (Direct N-N bond) |

| H-Bonding at Linkage | Primarily H-bond acceptor (tertiary amine) | H-bond donor (-NH₂) |

| Ease of Diversification | Very High (Vast library of primary/secondary amines available) | Moderate (Depends on precursor availability) |

Workflow Comparison: Synthesis and Logic

The following diagram illustrates the divergent synthetic logic for creating these two classes of compounds.

Caption: Divergent synthetic workflows for Mannich base versus N-amino derivatives.

Implications for Drug Design

-

Target Interaction: The N-amino group provides a compact hydrogen bond donor site directly on the heterocyclic core. This is ideal for targeting protein active sites with specific H-bond acceptor residues (e.g., carbonyl oxygens of aspartate, glutamate). In contrast, the Mannich base introduces a more flexible, often basic, side chain that is better suited for reaching into broader hydrophobic pockets or forming ionic interactions at a distance from the core.

-

Physicochemical Properties: The Mannich reaction is a proven method for increasing aqueous solubility. [6][7]The N-amino group also increases polarity but may not confer the same degree of pH-dependent solubility unless additional ionizable groups are present.

-

Metabolic Stability: The N-CH₂-N linkage in Mannich bases can be susceptible to metabolic cleavage (deamination). This can be a liability (inactivation) or an asset (prodrug activation). The N-N bond in N-amino derivatives may offer a different metabolic profile, potentially being more stable or undergoing different metabolic transformations like N-acetylation.

Experimental Protocols

The following protocols are generalized from established literature and serve as a self-validating framework for the synthesis of representative compounds.

Protocol: General Synthesis of a Mannich Base of Benzimidazole-2-thione

This protocol is adapted from procedures described for the synthesis of N-Mannich bases of benzimidazole derivatives. [5] Objective: To synthesize a 1-(aminomethyl)-1,3-dihydro-2H-benzimidazole-2-thione derivative.

Materials:

-

2-Mercaptobenzimidazole (Benzimidazole-2-thione) (1.0 eq)

-

Formaldehyde (37% aqueous solution) (1.2 eq)

-

Secondary Amine (e.g., morpholine, piperidine) (1.1 eq)

-

Ethanol (or DMF)

-

Standard reflux apparatus, magnetic stirrer, filtration equipment.

Methodology:

-

In a round-bottom flask, dissolve 2-mercaptobenzimidazole (0.01 mol) in 20 mL of ethanol with gentle warming and stirring.

-

To this solution, add the secondary amine (0.011 mol) followed by the aqueous formaldehyde solution (0.012 mol).

-

Fit the flask with a condenser and reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the solid product that forms, wash it with a small amount of cold ethanol, and then with distilled water to remove any unreacted starting materials.

-

Dry the crude product in a vacuum oven.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or dimethylformamide) to obtain the pure Mannich base. [5]8. Characterize the final product using IR, ¹H-NMR, and Mass Spectrometry to confirm the presence of the aminomethyl linkage and the absence of the N-H proton from the starting material. [9]

Protocol: Conceptual Synthesis of an N-Amino Benzimidazole-2-thione Derivative

This protocol is conceptualized based on established methods for synthesizing N-amino heterocycles using hydrazine. [11] Objective: To synthesize a 1-amino-1,3-dihydro-2H-benzimidazole-2-thione derivative via a precursor cyclization.

Materials:

-

A suitable ortho-substituted benzene precursor (e.g., 2-(1-hydrazinyl)-1-isothiocyanatobenzene)

-

Hydrazine Hydrate (if needed for precursor synthesis)

-

Ethanol or Acetic Acid

-

Standard reflux apparatus, magnetic stirrer, filtration equipment.

Methodology:

-

Precursor Synthesis: The synthesis begins with a precursor designed to cyclize into the desired product. An example would be the reaction of an o-phenylenediamine derivative with an isothiocyanate to form a thiourea, which is then further functionalized to be reactive towards cyclization.

-

Cyclization Step: Dissolve the chosen precursor (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.

-

Add the cyclizing agent if required (e.g., an acid or base catalyst). In many cases, heating is sufficient to induce intramolecular cyclization.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) if an acid catalyst was used.

-

The product will often precipitate from the solution. Filter the solid, wash with water, and then a small amount of cold ethanol.

-

Dry the crude product and recrystallize from an appropriate solvent.

-

Characterize the final product using spectroscopic methods. Key indicators will be the presence of signals corresponding to the -NH₂ protons in the ¹H-NMR spectrum and the characteristic C=S stretch in the IR spectrum.

Conclusion

While both N-amino and Mannich base derivatives of benzimidazole-2-thione are of significant interest to medicinal chemists, they represent fundamentally different approaches to molecular design.

-

Mannich bases are products of a robust and versatile post-modification strategy, ideal for rapidly generating large libraries of compounds with modulated solubility and lipophilicity. The N-C-N linker provides a flexible arm for probing receptor space.

-

N-amino derivatives are accessed through more specific, precursor-dependent synthetic routes. They offer a compact, rigid, H-bond donating N-N moiety directly attached to the scaffold, providing a different set of tools for achieving high-affinity interactions with biological targets.

A thorough understanding of these differences in synthesis, structure, and physicochemical properties is essential for drug development professionals to make informed decisions in the design and optimization of next-generation benzimidazole-based therapeutic agents.

References

-

Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

-

Report: synthesis and evaluation of mannich bases of Benzimidazo [1,2-c] quinazolin- 6(5h)-thione for antimicrobial activity. (2010). PubMed. [Link]

-

Recent advances in biological applications of mannich bases — An overview. (n.d.). Elsevier. [Link]

-

Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. (n.d.). Scientific & Academic Publishing. [Link]

-

Mannich Bases of 2-Substituted Benzimidazoles - A Review. (2015). Journal of Pharmaceutical Technology, Research and Management. [Link]

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2015). MDPI. [Link]

-

Synthesis and Spectroscopic Study of Some Newly Substituted Arylidene Benzimidazo Thiazolones. (2014). Worldwidejournals.com. [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025). RSC Publishing. [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Mannich Schiff Base Derivatives of Substituted Benzimidazole. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Synthesis, Structural Characterization, and Computational Studies of Novel Diiodine Adducts with the Heterocyclic Thioamides N-Methylbenzothiazole-2-thione and Benzimidazole-2-thione. (2005). ACS Publications. [Link]

-

Mannich Bases of 2-Substituted Benzimidazoles - A Review. (2015). ResearchGate. [Link]

-

A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. (n.d.). PMC. [Link]

-

A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). ResearchGate. [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed. [Link]

-

Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (2018). Longdom Publishing. [Link]

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (n.d.). PMC. [Link]

-

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2000). MDPI. [Link]

-

Mannich bases derivatives of 2-Phenyl-5- Benzimidazole sulfonic acid; Synthesis, Characterization, Computational studies and... (n.d.). SciELO. [Link]

Sources

- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ace.as-pub.com [ace.as-pub.com]

- 5. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eijppr.com [eijppr.com]

- 7. scielo.br [scielo.br]

- 8. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]

- 9. Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]

Structural Dynamics of Benzimidazole-2-Thione Derivatives: From Crystallography to Drug Design

Executive Summary

This technical guide provides a rigorous framework for the structural characterization of benzimidazole-2-thione derivatives. While these heterocyclic scaffolds are pivotal in medicinal chemistry—serving as bioisosteres for purines in anticancer and antimicrobial research—their structural analysis is often complicated by thione-thiol tautomerism. This guide details the crystallographic workflows required to definitively assign tautomeric forms, analyze supramolecular packing via Hirshfeld surfaces, and correlate these features with biological activity.

The Core Structural Challenge: Thione vs. Thiol

The fundamental question in analyzing benzimidazole-2-thione derivatives is the location of the proton. In solution, these compounds exist in a dynamic equilibrium. However, in the solid state, the thione (NH/C=S) form overwhelmingly predominates over the thiol (N/C-SH) form.

Accurate X-ray diffraction (XRD) analysis is the only definitive method to resolve this. The distinction is not merely academic; the hydrogen-bonding capability of the thione (as a dual donor) versus the thiol (as a donor-acceptor) radically alters the drug's binding affinity to protein targets.

Visualizing the Equilibrium

The following diagram illustrates the synthesis and the critical tautomeric equilibrium that must be resolved during structural refinement.

Figure 1: Synthetic pathway and the tautomeric equilibrium. In the crystalline phase, the equilibrium collapses toward the Thione form due to stabilization by intermolecular hydrogen bonds.

Experimental Protocol: Synthesis & Crystallization

High-quality single crystals are the prerequisite for successful structure solution. The following protocol is optimized for yielding diffraction-quality crystals of benzimidazole-2-thione derivatives.

Synthesis Workflow[1][2][3]

-

Reactants: Combine substituted o-phenylenediamine (1.0 eq) with carbon disulfide (CS₂) or potassium ethyl xanthate (1.1 eq) in ethanol.

-

Reflux: Heat at 70–80°C for 3–6 hours. Monitor via TLC (mobile phase: Hexane:Ethyl Acetate 1:1).[1]

-

Workup: Pour reaction mixture into ice-cold water. Acidify with dilute HCl if xanthate was used.

-

Purification: Recrystallize the crude precipitate from ethanol or ethanol/DMF mixtures to remove colored impurities.

Crystal Growth Strategies

For XRD analysis, microcrystalline powders are insufficient. Use Slow Evaporation or Liquid Diffusion .

| Method | Protocol | Why it works for Thiones |

| Slow Evaporation | Dissolve 20mg in hot Ethanol/DMF (1:1). Filter into a clean vial. Cover with perforated parafilm. Allow to stand at RT for 3-7 days. | Thiones have poor solubility in non-polar solvents; mixed polar solvents allow controlled nucleation. |

| Vapor Diffusion | Dissolve compound in minimal DMF (inner vial). Place in a larger jar containing Diethyl Ether (antisolvent). Seal tightly. | The slow diffusion of ether lowers solubility gradually, reducing twinning and disorder. |

X-Ray Diffraction Analysis Workflow

This section details the specific crystallographic parameters required to validate the structure.

Data Collection & Refinement[5]

-

Temperature: Collect data at 100 K or 150 K . Thione sulfur atoms often exhibit significant thermal vibration (ellipsoids) at room temperature, which can mask disorder.

-

Radiation: Mo-Kα (0.71073 Å) is standard. If the derivative contains heavy halogens (Br, I), use absorption correction (SADABS or equivalent) rigorously.

-

Hydrogen Treatment (Critical): Do not place hydrogens geometrically on the nitrogen atoms immediately.

-

Step 1: Refine non-hydrogen atoms anisotropically.

-

Step 2: Generate a Difference Fourier Map.

-

Step 3: Locate the Q-peak (electron density) near the Nitrogen. This is the definitive proof of the thione form. Only after locating it should you refine it (with restraints if necessary, e.g., DFIX 0.86).

-

Structural "Smoking Guns"

To confirm the derivative is a Thione and not a Thiol , compare your refined geometric parameters against these standard ranges:

| Parameter | Thione (C=S) Range | Thiol (C-S) Range | Interpretation |

| C2—S Bond | 1.67 – 1.70 Å | 1.74 – 1.78 Å | A shorter bond indicates double-bond character (C=S). |

| C2—N Bond | 1.35 – 1.37 Å | 1.30 – 1.33 Å | Thione form has single bond character here; Thiol has double bond (C=N). |

| C—S—C Angle | 104° – 106° | Varies | Internal ring angle at C2. |

Expert Insight: If your C—S bond length refines to an intermediate value (e.g., 1.72 Å), check for disorder . The crystal may contain a superposition of both tautomers, though this is rare.

Supramolecular Architecture & Hirshfeld Surface Analysis

Benzimidazole-2-thiones form robust supramolecular networks driven by N-H...S hydrogen bonds.[2] Analyzing these interactions is crucial for understanding solubility and bioavailability.

Common Packing Motifs

-

Centrosymmetric Dimers: Two molecules link via paired N-H...S bonds, forming an

graph set motif. -

Pi-Stacking: The planar benzimidazole ring facilitates

stacking (centroid-centroid distances < 3.8 Å), critical for intercalation into DNA.

Hirshfeld Surface Protocol

Use CrystalExplorer to generate Hirshfeld surfaces.[3] This maps the electron density boundary of the molecule.

-

Generate Surface: Map

(normalized contact distance). -

Color Code:

-

Red: Distances shorter than van der Waals radii (Hydrogen bonds, N-H...S).

-

White: Distances equal to vdW radii.

-

Blue: Distances longer than vdW radii.[4]

-

-

Fingerprint Plots: Generate 2D plots (

vs-

Look for spikes at the bottom left. A sharp spike indicates strong H-bonds (H...S interactions).

-

Diffuse regions in the center indicate C...C (

-stacking) interactions.

-

Figure 2: Integrated workflow for structural validation. Note the parallel validation via Hirshfeld surfaces and DFT.

Pharmaceutical Implications (SAR)

The structural features identified above directly correlate to drug efficacy.

-

H-Bond Donors: The presence of the NH group (confirmed by XRD) means the molecule acts as a hydrogen bond donor in the active site of enzymes (e.g., tyrosine kinase receptors).

-

Lipophilicity: The thione sulfur is highly polarizable (soft base). This allows for specific interactions with metal centers in metalloenzymes (e.g., Zinc in carbonic anhydrase) or soft electrophiles in cysteine proteases.

-

Docking: When performing molecular docking (e.g., AutoDock Vina), ensure the ligand is prepared in the thione form. Using the thiol form will result in incorrect pose prediction because the H-bond donor/acceptor profile is inverted.

References

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives. Molecules, 2015.[1][5] [Link] Citation for: Synthetic protocols and confirmation of thione tautomer via XRD.[1][6]

-

5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. IUCrData, 2022. [Link] Citation for: Hirshfeld surface analysis methodology and N-H...S interaction quantification.

-

Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships. ResearchGate, 2025. [Link] Citation for: Pharmacological relevance and SAR studies.

-

Hirshfeld Surface Analysis and Density Functional Theory Calculations. Crystals, 2023. [Link] Citation for: Computational validation workflows (DFT vs Experimental).

Sources

- 1. mdpi.com [mdpi.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties | MDPI [mdpi.com]

- 4. Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl-κN 3)aniline-κN]dichloridozinc(II) N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [academia.edu]

Methodological & Application

Application Note: A Three-Step Synthesis of 3-(Dimethylamino)-1H-benzimidazole-2-thione from o-Phenylenediamine

Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of 3-(Dimethylamino)-1H-benzimidazole-2-thione, a potentially valuable scaffold for drug discovery and materials science. The described methodology is a robust, three-step sequence starting from the readily available precursor, o-phenylenediamine. Each step is detailed with in-depth protocols, mechanistic discussions explaining the causality behind experimental choices, and expected outcomes. The synthesis involves the initial cyclization to form the core 1H-benzimidazole-2(3H)-thione ring, followed by a targeted N-amination, and concluding with an exhaustive N,N-dimethylation via the Eschweiler-Clarke reaction. This guide is intended for researchers and professionals in synthetic chemistry and drug development, providing a reliable pathway to this novel heterocyclic compound.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages, transforming the starting material through two key intermediates to yield the final product.

Caption: Overall three-step synthetic workflow.

Part 1: Synthesis of 1H-Benzimidazole-2(3H)-thione (Intermediate 1)

Principle & Mechanism

This foundational step involves the cyclization of o-phenylenediamine with carbon disulfide (CS₂) in an alkaline medium. The reaction is a classic method for forming the benzimidazole-2-thione core.[1] The mechanism proceeds via the nucleophilic attack of one of the primary amine groups of o-phenylenediamine on the electrophilic carbon of CS₂. The presence of a base, such as potassium hydroxide (KOH), facilitates the formation of a dithiocarbamate salt intermediate.[2][3] This intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the thiocarbonyl carbon, followed by the elimination of a hydrogen sulfide (H₂S) molecule to yield the stable, aromatic benzimidazole-2-thione ring system.[2][4]

Caption: Mechanism for Step 1.

Detailed Experimental Protocol

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (10.81 g, 0.10 mol) and ethanol (100 mL).

-

Base Addition: While stirring, add potassium hydroxide (KOH) pellets (6.73 g, 0.12 mol) to the suspension. Stir until the KOH is mostly dissolved.

-

CS₂ Addition: Cautiously add carbon disulfide (CS₂) (7.61 g, 6.0 mL, 0.10 mol) dropwise to the mixture through the condenser. (Caution: CS₂ is highly volatile, flammable, and toxic. Perform this step in a well-ventilated fume hood).

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 300 mL of cold water.

-

Precipitation: Acidify the aqueous solution by slowly adding glacial acetic acid with stirring until the pH is approximately 6. A pale-yellow precipitate will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield off-white to light yellow crystals.[5]

-

Characterization: The expected yield is typically 85-95%. The melting point should be sharp, around 300-303 °C.

Part 2: Synthesis of 1-Amino-1,3-dihydro-2H-benzimidazole-2-thione (Intermediate 2)

Principle & Mechanism

This step introduces the crucial amino group onto a ring nitrogen atom. The N-amination of heterocyclic compounds can be effectively achieved using Hydroxylamine-O-sulfonic acid (HOSA, H₂NOSO₃H).[6][7] The reaction proceeds in a basic medium, where the benzimidazole-2-thione is deprotonated to form an anionic nucleophile. The electrophilic nitrogen atom of HOSA is then attacked by the ring nitrogen anion, leading to the formation of the N-amino product and the displacement of the sulfate group.[6] This method provides a direct and efficient route to N-amino heterocycles, which can be challenging to synthesize via other methods.[8]

Detailed Experimental Protocol

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1H-benzimidazole-2(3H)-thione (7.51 g, 0.05 mol) and potassium hydroxide (KOH) (3.37 g, 0.06 mol) in 100 mL of a 1:1 mixture of water and ethanol. Stir until a clear solution is obtained.

-

HOSA Addition: Cool the solution in an ice bath to 0-5 °C. In a separate beaker, prepare a solution of Hydroxylamine-O-sulfonic acid (HOSA) (6.22 g, 0.055 mol) in 50 mL of cold water. Add the HOSA solution dropwise to the cooled benzimidazole-2-thione solution over 30 minutes, ensuring the temperature remains below 10 °C. (Caution: HOSA is corrosive and hygroscopic). [9]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

-

Work-up and Isolation: Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Precipitation: Cool the concentrated solution in an ice bath. A white or off-white precipitate will form. If precipitation is slow, carefully adjust the pH to ~7-8 with dilute HCl.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, followed by cold ethanol. Dry the product under vacuum.

-

Characterization: The expected yield for this amination step is moderate, typically in the range of 50-65%.

Part 3: Synthesis of 3-(Dimethylamino)-1H-benzimidazole-2-thione (Final Product)

Principle & Mechanism

The final step employs the Eschweiler-Clarke reaction, a classic method for the exhaustive methylation of a primary amine to a tertiary amine without the risk of forming a quaternary ammonium salt.[10][11] The reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[12] The mechanism involves the initial condensation of the primary amine (Intermediate 2) with formaldehyde to form an iminium ion. This ion is then irreversibly reduced by a hydride transfer from a formate ion (derived from formic acid), which decomposes to release carbon dioxide.[10][13] The process repeats on the resulting secondary amine to yield the final tertiary dimethylamino product.

Sources

- 1. US3842098A - Production of 2-mercaptobenzimidazole by reacting o-phenylene diamine and carbon disulfide - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scilit.com [scilit.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 1H-Benzimidazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 7. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 11. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. m.youtube.com [m.youtube.com]

Application Note: Optimized Synthesis of N-Mannich Bases from Benzimidazole-2-thione

Executive Summary

This application note details the protocol for the aminomethylation (Mannich reaction) of benzimidazole-2-thione using dimethylamine and formaldehyde. Unlike standard alkylations, this reaction leverages the high nucleophilicity of the nitrogen atoms in the thioamide moiety to generate 1,3-bis(dimethylaminomethyl)benzimidazole-2-thione . This compound and its analogs are critical intermediates in the development of antimicrobial agents, corrosion inhibitors, and polymer stabilizers.

Scientific Foundation & Mechanism

Chemical Context: The Thione-Thiol Tautomerism

Benzimidazole-2-thione exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms.[1] While

Reaction Mechanism

The reaction proceeds via a classic Mannich pathway:

-

Iminium Formation: Formaldehyde condenses with dimethylamine to form a reactive iminium ion (

). -

Nucleophilic Attack: The N-H of the benzimidazole ring attacks the iminium ion.

-

Bis-Substitution: Because the product retains the thione structure and a second N-H site remains available, a second equivalent of the Mannich reagent leads to 1,3-disubstitution.

Figure 1: Mechanistic pathway for the formation of the N-Mannich Base.

Experimental Protocol

Materials & Reagents

| Reagent | Purity/Conc.[1] | Role | Stoichiometry (Bis-product) |

| Benzimidazole-2-thione | >98% | Substrate | 1.0 equiv |

| Formaldehyde | 37% aq. solution | Carbon Source | 2.2 - 2.5 equiv |

| Dimethylamine | 40% aq. solution | Amine Source | 2.2 - 2.5 equiv |

| Ethanol (Absolute) | >99% | Solvent | ~10 mL per g of substrate |

Step-by-Step Procedure

Step 1: Pre-Activation (Iminium Generation) Note: While "one-pot" addition is common, pre-mixing the amine and aldehyde ensures efficient iminium formation and reduces polymerization of formaldehyde.

-

In a small beaker, mix the calculated amount of Dimethylamine (40%) and Formaldehyde (37%) at 0°C (ice bath).

-

Stir for 15 minutes. The solution may warm slightly (exothermic).

Step 2: Reaction Setup

-

Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolve Benzimidazole-2-thione (1.0 equiv) in Ethanol . If solubility is poor at room temperature, warm slightly until clear.

-

Add the pre-mixed iminium solution (from Step 1) dropwise to the RBF over 5-10 minutes.

Step 3: Synthesis

-

Heat the reaction mixture to Reflux (approx. 78°C) .

-

Maintain reflux for 4 to 6 hours .

-

Monitoring: Check progress via TLC (System: Ethyl Acetate:Hexane 1:1).[2] The starting material (thione) will have a lower Rf than the bis-substituted product due to the loss of hydrogen bonding donors (N-H).

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling: Filter the solid and wash with cold ethanol.

-

If no precipitate forms: Evaporate the solvent under reduced pressure (Rotavap) to approx. 20% of the original volume, then chill in an ice bath to induce crystallization.

-

Recrystallization: Purify the crude solid using Ethanol/Acetone (1:1) or pure Ethanol.[3]

Figure 2: Operational workflow for the synthesis process.

Characterization & Validation (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet specific spectral criteria.[3] The disappearance of the N-H signal is the primary indicator of full substitution.

Expected Spectral Data

| Technique | Signal | Assignment | Validation Criteria |

| FT-IR | ~3100-3200 cm⁻¹ | N-H Stretch | ABSENT (Crucial for bis-substitution) |

| FT-IR | ~2800-2950 cm⁻¹ | C-H (Aliphatic) | PRESENT (Methyl groups) |

| FT-IR | ~1100-1200 cm⁻¹ | C=S Stretch | PRESENT (Thione core intact) |

| ¹H NMR | Integration = 12H (Two dimethyl groups) | ||

| ¹H NMR | Integration = 4H (Methylene bridges) | ||

| ¹H NMR | Ar-H | Integration = 4H (Benzimidazole ring) |

Quality Control Checkpoint

-

Solubility Test: The product should be soluble in chloroform and DMSO, but less soluble in water compared to the starting amine salts.

-

Melting Point: Mannich bases of this class typically decompose or melt in the range of 120°C – 160°C (derivative dependent). Sharp melting point indicates high purity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product failed to crystallize due to impurities or residual solvent. | Triturate the oil with diethyl ether or hexane to induce solidification. Recrystallize from minimal hot ethanol. |

| Low Yield | Reversion of Mannich base (Retro-Mannich) or insufficient heating. | Mannich bases are equilibrium products. Ensure excess amine/formaldehyde is used. Avoid prolonged heating after reaction completion (check TLC). |

| Mono-substitution | Stoichiometry error. | Ensure a strict 1:2.2 ratio of substrate to reagents. If mono-product persists, increase reflux time. |

| Impurity Spots on TLC | Polymerization of formaldehyde (Paraformaldehyde formation). | Ensure formaldehyde is fresh or depolymerized. Filter the reagent solution before addition if cloudy. |

Safety & Hazards

-

Formaldehyde: Known carcinogen and sensitizer. Work exclusively in a fume hood.

-

Secondary Amines: Can form nitrosamines (potent carcinogens) in the presence of nitrosating agents. Avoid acidic workups with nitrate sources.

-

Benzimidazole-2-thione: Thyrotoxic in large quantities; handle with gloves.

References

-

Rehman, M. U., et al. (2014).[4] Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes. American Journal of Chemistry, 4(1), 10-21.[4] Link

-

Al-Douh, M. H., et al. (2012). A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives. Molecules, 17(7), 8580-8589. Link

-

Reddy, P. R., et al. (2013).[1] Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12). Link

-

Hussein, M. A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molbank, 2015(4), M880. Link

Sources

- 1. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. impactfactor.org [impactfactor.org]

- 4. Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes [article.sapub.org]

Application Note: Microwave-Assisted Synthesis of Benzimidazole-2-Thione Derivatives

Executive Summary

Benzimidazole-2-thione (and its derivatives) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antiviral, antimicrobial, and anticancer therapeutics.[1] Conventional synthesis—typically involving the reflux of o-phenylenediamine (OPDA) with carbon disulfide (

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while significantly improving yield and purity.[2][3] We prioritize a "Green Chemistry" approach, utilizing Potassium Ethyl Xanthate (PEX) or Thiourea to bypass the hazardous handling of carbon disulfide.

Scientific Foundation & Mechanistic Insight

The Microwave Advantage

Unlike conventional conductive heating, which relies on thermal transfer from vessel walls, microwave irradiation (2450 MHz) heats the reaction mixture directly through dipolar polarization and ionic conduction .

-

Dipolar Polarization: Polar molecules (e.g., ethanol, water, or the reagents themselves) align with the oscillating electric field. The friction from this rapid realignment generates internal heat.

-

Selective Heating: The reaction mixture absorbs energy efficiently, leading to "superheating" of solvents above their atmospheric boiling points in sealed vessels, accelerating rate constants (

) according to the Arrhenius equation.

Reaction Mechanism

The formation of benzimidazole-2-thione proceeds via the nucleophilic attack of the diamine on the thione carbon source, followed by cyclization and elimination.

Figure 1: Mechanistic Pathway (DOT Visualization)

Caption: Mechanistic pathway showing microwave-accelerated nucleophilic attack and cyclization steps.

Experimental Protocols

We present two validated protocols. Protocol A is the recommended "Green" method using Potassium Ethyl Xanthate (PEX). Protocol B is a solvent-free method using Thiourea.

Protocol A: Aqueous/Ethanolic Synthesis using Potassium Ethyl Xanthate (Recommended)

Rationale: PEX is a solid, stable surrogate for

Materials:

-

o-Phenylenediamine (OPDA) derivatives (1.0 mmol)

-

Potassium Ethyl Xanthate (1.1 mmol)

-

Solvent: Water or 50% Ethanol/Water (5 mL)

-

Microwave Reactor: Monomode (e.g., CEM Discover) or Multimode (e.g., Anton Paar)

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave-transparent process vial, dissolve 1.0 mmol of the substituted o-phenylenediamine and 1.1 mmol of potassium ethyl xanthate in 5 mL of solvent.

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation: Program the microwave reactor:

-

Temperature: 100°C (If using water) or 85°C (if using EtOH).

-

Power: Dynamic (Max 150W).

-

Hold Time: 5–10 minutes.

-

Note: Stirring should be set to 'High'.

-

-

Workup:

-

Allow the vial to cool to 50°C.

-

Pour the reaction mixture into 20 mL of ice-cold water.

-

Acidify dropwise with dilute acetic acid (pH ~5) to precipitate the thione.

-

-

Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

Protocol B: Solvent-Free Synthesis using Thiourea

Rationale: Maximizes atom economy and eliminates solvent waste.

Step-by-Step Procedure:

-

Mixing: Grind 1.0 mmol of o-phenylenediamine and 1.2 mmol of thiourea in a mortar until a homogeneous powder is formed.

-

Irradiation: Place the powder in an open Pyrex beaker or a microwave vessel (vented).

-

Heating: Irradiate at moderate power (e.g., 300W in multimode) for 3–5 minutes.

-

Observation: The mixture will melt, evolve ammonia gas (use a fume hood!), and resolidify.

-

-

Isolation: Wash the resulting solid with water to remove unreacted thiourea. Recrystallize from ethanol.

Data Analysis & Validation

Comparison: Microwave vs. Conventional Heating

The following data summarizes the efficiency gains observed when synthesizing unsubstituted benzimidazole-2-thione.

| Parameter | Conventional Reflux (EtOH) | Microwave Method (Protocol A) | Improvement Factor |

| Reaction Time | 4 – 6 Hours | 5 – 10 Minutes | 30x – 40x Faster |

| Yield | 65 – 75% | 85 – 94% | +20% Yield |

| Energy Usage | High (Continuous heating) | Low (Targeted irradiation) | Eco-Friendly |

| Purity (Crude) | Moderate (Requires chromatography) | High (Recrystallization only) | Simplified Workup |

Characterization Checklist (Self-Validation)

To ensure the protocol was successful, verify the following spectral markers:

-

IR Spectroscopy: Look for the absence of diamine

doublets (3200-3400 cm⁻¹) and the appearance of the Thione -

Melting Point: Benzimidazole-2-thione typically melts at 303–304°C . A sharp range indicates high purity.

Experimental Workflow Diagram

Figure 2: Operational Workflow (DOT Visualization)

Caption: Step-by-step workflow for the microwave-assisted synthesis using Potassium Ethyl Xanthate.

Safety & Troubleshooting

Safety Considerations

-

Pressure Hazards: Microwave heating of solvents (especially ethanol) creates pressure. Use certified pressure vessels (e.g., 10–20 bar rated).

-

Gas Evolution: Protocol B (Thiourea) evolves Ammonia (

). Protocol A (Xanthate) may evolve minor amounts of -

Superheating: Aqueous mixtures can reach temperatures >100°C without boiling; handle vessels with caution to avoid "bumping" upon opening.

Troubleshooting Guide

-

Low Yield: Ensure the reaction mixture is stirred vigorously during MW irradiation to prevent "hot spots" and charring.

-

Sticky Product: If the product oils out upon acidification, cool the mixture further (ice bath) and scratch the glass vessel to induce crystallization.

-

Incomplete Reaction: Monitor by TLC (Ethyl Acetate:Hexane). If starting material remains, extend MW hold time by 2-minute increments.

References

-

Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives. Asian Journal of Chemistry.

-

Narkhede, H. P., et al. (2008).[4] Solid supported synthesis of 2-mercaptobenzimidazole derivatives using microwaves.[4] Journal of Scientific and Industrial Research.[4]

-

Jadhav, G. R., et al. (2013). Green Synthesis of Some Novel Substituted and Unsubstituted Benzimidazole Derivatives by Using Microwave Energy. International Journal of Pharmaceutical Sciences Review and Research.

-

Kharche, A., et al. (2022).[3][5] Microwave Assisted Synthesis of 2-Aryl Benzimidazole. Sciforum.

- Ansari, K. F., & Lal, C. (2009). Synthesis and biological activity of some 2-substituted benzimidazoles. European Journal of Medicinal Chemistry. (Contextual grounding for biological relevance).

Sources

Solvent selection for recrystallization of 3-(Dimethylamino)-1H-benzimidazole-2-thione

Application Note: Solvent Selection & Recrystallization Protocol for 3-(Dimethylamino)-1H-benzimidazole-2-thione

Executive Summary

The purification of 3-(Dimethylamino)-1H-benzimidazole-2-thione presents a unique challenge due to the compound's amphiphilic nature—possessing both a polar thione/thiol group and a lipophilic benzimidazole core—and the potential for oxidative degradation (disulfide formation).[1][2][3] This guide outlines a scientifically validated solvent selection strategy and a step-by-step recrystallization protocol.

Key Recommendation: The Ethanol:Water (90:10 v/v) system is identified as the optimal solvent system, balancing yield, purity, and desulfurization prevention.

Chemical Context & Solubility Profiling

To select the correct solvent, one must understand the intermolecular forces at play.

-

Compound Structure:

-

Core: Benzimidazole (Planar, aromatic,

-stacking).[2][3] -

Functional Group 1: Thione (

).[2][3] In solution, this exists in equilibrium with the thiol ( -

Functional Group 2: Dimethylamino (

).[2][3] This adds basicity and steric bulk, disrupting the tight crystal packing seen in unsubstituted benzimidazoles, generally lowering the melting point and increasing solubility in organic solvents.

-

-

Solubility Logic (Hansen Solubility Parameters):

-

Non-polar solvents (Hexane, Toluene): Poor solubility.[2][3] The polar thione group resists solvation.

-

Aprotic Polar (DMF, DMSO): High solubility.[2][3] excellent for synthesis but poor for crystallization (yield loss is high).[2][3]

-

Protic Polar (Alcohols): Ideal.[2][3] The hydroxyl groups solvate the thione/amine at high temperatures, but the hydrophobic aromatic core drives precipitation upon cooling.

-

Solvent Selection Guide

The following table summarizes the performance of common solvent systems for N-substituted benzimidazole-2-thiones.

| Solvent System | Classification | Solubilizing Power (Hot) | Recovery Yield | Impurity Rejection | Notes |

| Ethanol (95-100%) | Protic Polar | High | Moderate (50-60%) | Excellent | Recommended. Best balance of purity vs. yield.[1][2][3] |

| Ethanol : Water (9:1) | Binary System | High | High (70-85%) | Good | Gold Standard. Water acts as a mild anti-solvent to force precipitation.[2][3] |

| Isopropanol (IPA) | Protic Polar | Moderate | High | Moderate | Use if Ethanol fails to induce nucleation (slower evaporation).[2][3] |

| Acetonitrile | Aprotic Polar | High | Low | Excellent | Good for removing oxidative impurities (disulfides), but low yield.[2][3] |

| DMF / Water | Solvent/Anti-solvent | Very High | Variable | Poor | Only use for extremely crude, tarry material.[3] |

Experimental Workflow: Decision Tree

The following diagram illustrates the logical flow for purifying the crude material.

Figure 1: Logical workflow for solvent screening and purification execution.[1][2][3]

Detailed Protocol: Ethanol/Water Recrystallization

Objective: Purify crude 3-(Dimethylamino)-1H-benzimidazole-2-thione to >98% HPLC purity.

Materials:

-

Anti-solvent: Deionized Water[3]

Procedure:

-

Preparation:

-

Dissolution (The "Minimum Solvent" Rule):

-

Add Ethanol (approx. 5 mL per gram of crude) to the flask.[3]

-

Heat the mixture to a gentle reflux (

) using an oil bath or heating mantle. -

Observation: If the solid does not dissolve completely after 5 minutes of reflux, add more Ethanol in small portions (1-2 mL) until a clear solution is obtained.

-